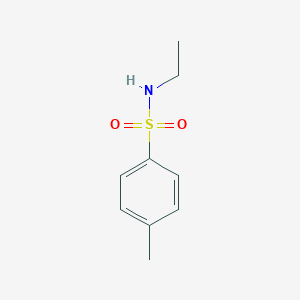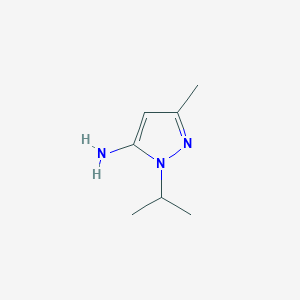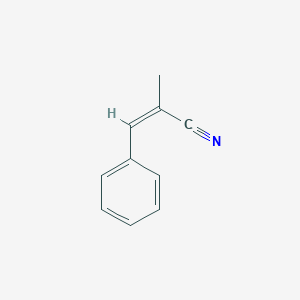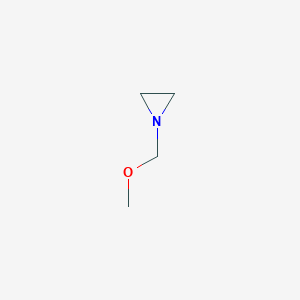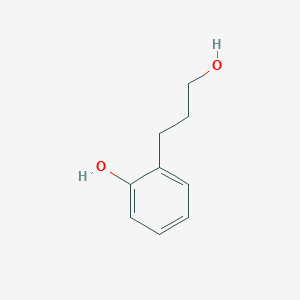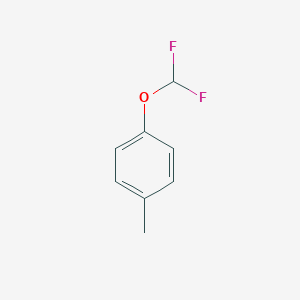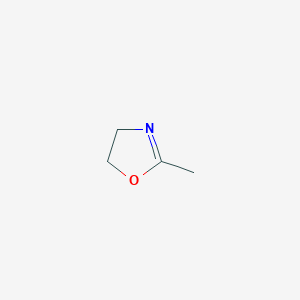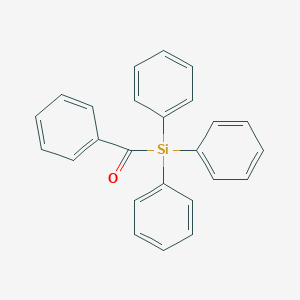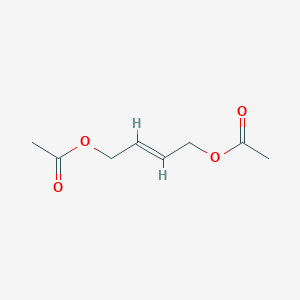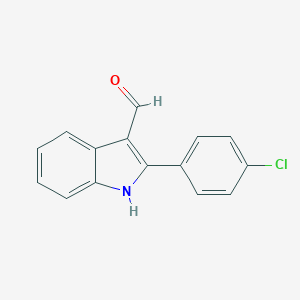
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde and related compounds often involves reactions with other organic molecules to form new heterocyclic compounds. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can afford triazolo(thiadiazepino)indoles, demonstrating the compound's utility in synthesizing new heterocyclic systems (Vikrishchuk et al., 2019). Another example includes the synthesis of furano[2,3-g]indoles from activated indoles, highlighting the compound's role in forming fused ring structures (Pchalek et al., 2021).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been established through various methods, including X-ray diffraction. These studies provide valuable insights into the compound's molecular geometry, bond angles, and lengths, which are crucial for understanding its chemical behavior and reactivity (Suzdalev et al., 2011).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, its reaction with epihalohydrins showcases its reactivity, leading to the formation of new cyclic structures with unique properties. The reaction outcomes depend on the specific conditions and reactants used, highlighting the compound's versatility in organic synthesis (Suzdalev et al., 2011).
Scientific Research Applications
Synthesis of Furano[2,3-g]indoles : Pchalek, Kumar, and Black (2021) reported the synthesis of N-tosylated furano[2,3-g]indoles, starting from a compound similar to 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. These compounds are significant due to their potential biological activities (Pchalek, Kumar, & Black, 2021).
Fluorescence Properties of Novel Indolyl-Thiazolo[3,2-a][1,3,5]triazines : Sravanthi and Manju (2015) synthesized photoactive compounds by conjugating this compound with other molecules. These compounds exhibited high fluorescence quantum yield and semiconductor properties, making them suitable for applications in optoelectronic devices (Sravanthi & Manju, 2015).
Synthesis and Structural Analysis of Novel Indole Derivatives : Tariq et al. (2020) synthesized novel indole derivatives for various applications, including nonlinear optical (NLO) technologies. This research highlights the versatility of indole-based compounds in advanced material science (Tariq et al., 2020).
Synthesis of Triazolo(thiadiazepino)indoles : Vikrishchuk et al. (2019) developed a method to synthesize new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, which could have potential applications in medicinal chemistry (Vikrishchuk et al., 2019).
Palladacycles with Indole Core : Singh et al. (2017) synthesized palladacycles containing an indole core, demonstrating their potential as efficient catalysts in Suzuki–Miyaura coupling and allylation reactions. This research illustrates the application of indole derivatives in catalysis (Singh et al., 2017).
Synthesis and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized novel indole derivatives to evaluate their antioxidant activity. This study contributes to the understanding of indole derivatives in the development of antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanism of Action
Mode of Action
Similar compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .
Biochemical Pathways
Related compounds like paclobutrazol affect the levels of important plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Action Environment
It is known that environmental processes can substantially influence the isomeric composition of organic pollutants .
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKDSDZIWRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383907 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217-83-0 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




